3,4-dimethoxy-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzenesulfonamide
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Overview
Description
3,4-Dimethoxy-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzenesulfonamide is a chemical compound with a complex structure that includes methoxy groups, a trifluoroethoxy group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzenesulfonamide typically involves multiple steps. One common approach is to start with 3,4-dimethoxybenzenesulfonyl chloride, which reacts with 2-(2,2,2-trifluoroethoxy)ethylamine under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,4-dimethoxybenzoic acid, while reduction of the sulfonamide group can produce 3,4-dimethoxy-N-[2-(2,2,2-trifluoroethoxy)ethyl]aniline.
Scientific Research Applications
3,4-Dimethoxy-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity to certain proteins, while the methoxy groups may influence its solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxy-N-[2-(2,2,2-trifluoroethyl)benzenesulfonamide: Similar structure but lacks the ethoxy linkage.
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Shares the dimethoxyphenyl group but has different functional groups.
3,4-Dimethoxy-N-methyl-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)benzenesulfonamide: Contains a pyrrolidinyl group instead of the trifluoroethoxy group.
Uniqueness
3,4-Dimethoxy-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzenesulfonamide is unique due to the presence of both methoxy and trifluoroethoxy groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C12H16F3NO5S |
---|---|
Molecular Weight |
343.32 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C12H16F3NO5S/c1-19-10-4-3-9(7-11(10)20-2)22(17,18)16-5-6-21-8-12(13,14)15/h3-4,7,16H,5-6,8H2,1-2H3 |
InChI Key |
RNXZJZZVXLMOJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCOCC(F)(F)F)OC |
Origin of Product |
United States |
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